2,3-Dimethoxybenzoyl chloride

Descripción general

Descripción

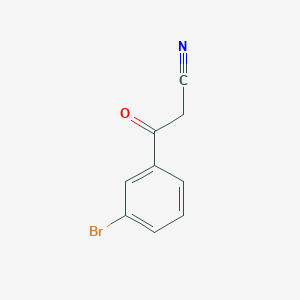

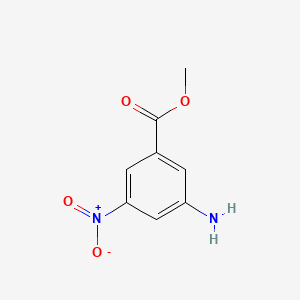

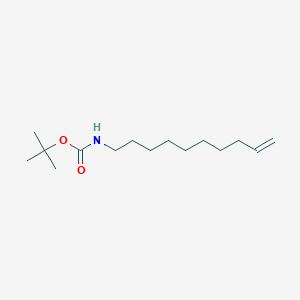

2,3-Dimethoxybenzoyl chloride is a chemical compound with the CAS Number: 7169-06-4 . It has a molecular weight of 200.62 and its IUPAC name is 2,3-dimethoxybenzoyl chloride .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular formula of 2,3-Dimethoxybenzoyl chloride is C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis

The reaction of 2,3-dimethoxybenzoyl chloride with the appropriate aniline derivatives in the presence of THF gives substituted secondary amides .Aplicaciones Científicas De Investigación

Synthesis of Benzamide Compounds

Scientific Field

Organic Chemistry and Pharmacology

Application Summary

2,3-Dimethoxybenzoyl chloride is used in the synthesis of novel benzamide compounds. These compounds have potential applications in various fields due to their biological activities.

Methods of Application

The synthesis involves reacting 2,3-dimethoxybenzoic acid with amine derivatives. The products are purified and characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results

The synthesized compounds exhibited antioxidant, free radical scavenging, and metal chelating activities. Some compounds showed more effective activities compared with standards. They also demonstrated in vitro antibacterial activity against gram-positive and gram-negative bacteria .

Antioxidant and Antibacterial Activities

Scientific Field

Biochemistry and Microbiology

Application Summary

Benzamide derivatives synthesized from 2,3-Dimethoxybenzoyl chloride are tested for their antioxidant and antibacterial properties.

Methods of Application

The antioxidant activity is determined by total antioxidant capacity, free radical scavenging, and metal chelating assays. Antibacterial activity is assessed against various bacterial strains .

Results

The compounds displayed significant antioxidant and antibacterial activities, with some surpassing the effectiveness of standard drugs .

Drug Discovery

Scientific Field

Pharmaceutical Sciences

Application Summary

2,3-Dimethoxybenzoyl chloride is a precursor in the synthesis of compounds with potential as drug candidates.

Methods of Application

The compound is used to create benzamide derivatives, which are then screened for various biological activities that could be therapeutic .

Results

Some of the synthesized compounds have shown promising results in preliminary screenings for activities relevant to drug discovery .

Development of Anti-Inflammatory Agents

Scientific Field

Medicinal Chemistry

Application Summary

2,3-Dimethoxybenzoyl chloride is utilized in the synthesis of benzamide derivatives that exhibit anti-inflammatory properties.

Methods of Application

The compound is reacted with various amines to produce benzamide derivatives. These are then tested for their anti-inflammatory activity using standard biochemical assays .

Results

Some derivatives have shown promising anti-inflammatory activity, which could lead to the development of new anti-inflammatory drugs .

Creation of Anti-Microbial Agents

Scientific Field

Microbiology and Pharmacology

Application Summary

Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are investigated for their anti-microbial efficacy.

Methods of Application

The synthesized compounds are subjected to in vitro tests against a range of microbial strains to assess their growth inhibitory activity .

Results

The compounds have demonstrated significant anti-microbial activity, suggesting their potential as anti-microbial agents .

Anti-Fungal Applications

Scientific Field

Mycology

Application Summary

The compound is a precursor in the synthesis of molecules with potential anti-fungal applications.

Methods of Application

Derivatives are synthesized and tested against various fungal strains to evaluate their efficacy .

Results

Some synthesized compounds have shown effective anti-fungal activities, indicating their use in treating fungal infections .

Anti-HSV (Herpes Simplex Virus) Agents

Scientific Field

Virology

Application Summary

2,3-Dimethoxybenzoyl chloride is used to create compounds that may serve as agents against the herpes simplex virus.

Methods of Application

The derivatives are tested for their ability to inhibit the replication of the herpes simplex virus in vitro .

Results

Certain compounds have displayed inhibitory effects on the virus, offering a pathway for the development of anti-HSV medications .

Analgesic Drug Development

Scientific Field

Neuropharmacology

Application Summary

The synthesis of analgesic drugs can involve the use of 2,3-Dimethoxybenzoyl chloride as a starting material.

Methods of Application

Benzamide derivatives are created and their pain-relieving properties are assessed through animal models and receptor binding studies .

Results

Promising analgesic effects have been observed, which could contribute to the creation of new pain management therapies .

Anti-Platelet Activity

Scientific Field

Hematology

Application Summary

Compounds synthesized from 2,3-Dimethoxybenzoyl chloride are evaluated for their potential to inhibit platelet aggregation.

Methods of Application

The anti-platelet activity of these compounds is measured using standard in vitro assays .

Results

Some derivatives have shown anti-platelet activity, which may be beneficial in the development of treatments for thrombotic disorders .

These applications highlight the versatility of 2,3-Dimethoxybenzoyl chloride in scientific research, with potential impacts across various fields of medicine and chemistry. The results and methods described are based on the synthesis and testing of benzamide derivatives, which are a significant class of compounds with a wide range of biological activities. For detailed experimental procedures and quantitative data, the original research articles should be consulted.

Synthesis of Chromenoflavone

Scientific Field

Organic Synthesis and Pharmacognosy

Application Summary

2,3-Dimethoxybenzoyl chloride is used in the synthesis of chromenoflavone, a compound with potential pharmacological properties.

Methods of Application

The synthesis involves the reaction of 2,3-Dimethoxybenzoyl chloride with suitable starting materials to form chromenoflavone derivatives .

Results

The chromenoflavone derivatives are then tested for their biological activities, which may include antioxidant, anti-inflammatory, or anticancer properties .

Preparation of Cycloartocarpesin Trimethyl Ether

Scientific Field

Natural Product Chemistry

Application Summary

This application involves the use of 2,3-Dimethoxybenzoyl chloride in the preparation of cycloartocarpesin trimethyl ether, a derivative of a natural product.

Methods of Application

The compound is synthesized through a series of chemical reactions starting with 2,3-Dimethoxybenzoyl chloride as a reagent .

Results

The synthesized compound could have various applications, including the study of its biological activities and potential as a therapeutic agent .

Development of Juvenile Hyperactivity Treatment

Scientific Field

Neuropsychopharmacology

Application Summary

Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are explored for their potential in treating juvenile hyperactivity disorders.

Methods of Application

The derivatives are synthesized and subjected to pharmacological testing in animal models to evaluate their efficacy in reducing hyperactivity symptoms .

Results

Promising compounds may proceed to clinical trials to assess their safety and effectiveness in treating hyperactivity disorders .

Anti-Tumour Drug Synthesis

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

2,3-Dimethoxybenzoyl chloride serves as a precursor in the synthesis of anti-tumour agents.

Methods of Application

The compound is used to create benzamide derivatives that are tested for their ability to inhibit tumour growth in vitro and in vivo .

Results

Some derivatives have shown potential as anti-tumour agents, warranting further investigation into their mechanism of action and therapeutic potential .

Hypercholesterolemia Drug Development

Scientific Field

Cardiovascular Pharmacology

Application Summary

The synthesis of drugs aimed at treating hypercholesterolemia may involve the use of 2,3-Dimethoxybenzoyl chloride.

Methods of Application

Derivatives are created and tested for their lipid-lowering effects in preclinical models .

Results

Compounds that demonstrate significant cholesterol-lowering activity could be developed into drugs for managing hypercholesterolemia .

Sorafenib and Lipitor Analogues

Scientific Field

Pharmaceutical Chemistry

Application Summary

2,3-Dimethoxybenzoyl chloride is used to synthesize analogues of known drugs like Sorafenib and Lipitor.

Methods of Application

Chemical modifications of the benzamide structure are performed to create analogues with potentially improved efficacy or reduced side effects .

Results

The analogues are evaluated for their pharmacological properties and compared to the original drugs to determine any advantages they may offer .

Propiedades

IUPAC Name |

2,3-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNBCSPQVSUBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374302 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxybenzoyl chloride | |

CAS RN |

7169-06-4 | |

| Record name | 2,3-dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7169-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)